(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid is a synthetic boronic acid derivative with a core structure consisting of a benzothiazole ring linked to a phenylboronic acid moiety. [] It is a relatively new compound in scientific research and its full potential is yet to be explored. Its unique structure incorporating both benzothiazole and boronic acid functionalities makes it attractive for various research applications, particularly in sensing and materials science.
(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with a chlorobenzo[d]thiazole moiety. This compound is part of a larger class of boronic acids, which are known for their utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction. The unique structure of this compound allows it to participate in various chemical transformations, making it valuable in medicinal chemistry and materials science.
Source: The compound is synthesized through methods that involve the functionalization of boronic acids and heterocycles, often utilizing palladium-catalyzed reactions and other coupling techniques to achieve the desired structural modifications .
Classification: This compound falls under the category of boronic acids, specifically arylboronic acids, which are characterized by their ability to form reversible complexes with diols and other Lewis bases. It also belongs to the subgroup of compounds containing thiazole rings, which are important in pharmaceuticals due to their biological activity.
The synthesis of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid can be achieved through several methods:
Technical details such as reaction conditions (temperature, solvents, catalysts) and purification methods (chromatography, recrystallization) are critical for optimizing yield and purity.
The molecular structure of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid can be described as follows:
Data from NMR and X-ray crystallography can provide insights into the precise arrangement of atoms within the molecule, including bond angles and distances that influence its reactivity and interaction with other molecules .
(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid participates in several significant chemical reactions:
Technical details regarding reaction conditions (e.g., temperature, solvent choice), yields, and by-products are essential for understanding the efficiency and applicability of these reactions.
The mechanism by which (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid exerts its effects involves several key steps:
Data from kinetic studies and computational modeling can provide further insights into these mechanisms.
The physical and chemical properties of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid include:
Chemical properties include its reactivity towards nucleophiles due to the electrophilic nature of the boron atom and its ability to undergo coupling reactions under mild conditions .
(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid has various scientific applications:
This compound exemplifies how organoboron chemistry plays a critical role in advancing synthetic methodologies across various fields.
The benzothiazole nucleus represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and capacity for structural diversification. This bicyclic system, comprising fused benzene and thiazole rings, provides a planar, electron-rich aromatic surface essential for π-π stacking interactions with biological targets. The incorporation of a chlorine atom at the C4 position—as in the 4-chlorobenzo[d]thiazolyl moiety of (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid—enhances electrophilic character and metabolic stability while influencing dipole moments critical for target binding [1]. This modification follows established structure-activity relationship (SAR) principles observed in FDA-approved benzothiazole derivatives like flutemetamol, where halogen substitutions improve blood-brain barrier (BBB) permeability and target affinity [5].
Table 1: Key Pharmacological Properties of Bioactive Benzothiazole Derivatives
Benzothiazole Derivative | Biological Target | Therapeutic Application | Key Structural Feature |
---|---|---|---|
Flutemetamol [2] | Amyloid-β plaques | Alzheimer's diagnostics | Fluorinated benzothiazole |
BTPB [5] | Aryl hydrocarbon receptor | BNCT brain delivery | Benzothiazole-boronic acid hybrid |
VEGFR-2 inhibitors [4] | Kinase domain (ATP binding) | Antiangiogenic cancer therapy | 2-Aminobenzothiazole core |
p38α MAPK inhibitors [10] | ATP/allosteric sites | Antiproliferative agents | N-(benzothiazol-2-yl)acetamide |
(3-(4-Cl-BT)phenyl)BA* | PI3K/AKT pathway (projected) | PTEN-deficient cancers | 4-Chloro substitution |
*Proposed compound abbreviation for (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid
Benzothiazoles demonstrate remarkable target promiscuity, exhibiting potent activity against multiple oncology-relevant pathways. They function as:
Boronic acids [-B(OH)~2~] introduce unique physicochemical and mechanistic properties that complement the benzothiazole pharmacophore. This functionality enables two strategic advantages in drug design:
Molecular Recognition Capabilities:The boronic acid group undergoes reversible covalent interactions with biological nucleophiles, particularly serine residues in protease active sites. This underpins the mechanism of FDA-approved boronic acid drugs (e.g., bortezomib), where the sp~2~-hybridized boron atom forms tetrahedral adducts with the catalytic threonine of the 20S proteasome [8]. In kinase inhibition, boronic acids demonstrate distinct binding modes:
Table 2: Therapeutic Applications of Boronic Acid-Containing Compounds
Application | Mechanism | Example Compound | Advantage over Non-Boron Analogues |
---|---|---|---|
Proteasome inhibition | Covalent binding to Thr1-Oγ | Bortezomib | 10-fold increased potency vs. peptide aldehydes |
Targeted alpha therapy | Astatine-boron complex formation | [²¹¹At]3′-At-PIB-OMe [2] | In vivo stability (t~1/2~ > 4h) |
BNCT agents | B~10~ neutron capture | BTPB [5] | Brain/blood ratio = 3.94 (vs. 0.59 for BPA-f) |
Anticancer hybrids | PI3K binding & ROS generation | Phenanthren-9-yl boronic acid [8] | IC~50~ = 0.2251 μM (4T1 cells) |
Synthetic building block | Suzuki-Miyaura cross-coupling | Aryl boronic acids | Radiolabeling efficiency >95% [2] |
Synthetic Versatility:The boronic acid group enables efficient radiolabeling and structural diversification via transition metal-catalyzed coupling reactions. Copper-catalyzed astatination of benzothiazole boronic esters achieves >95% radiochemical yield for alpha-emitting therapeutics like [²¹¹At]3′-At-PIB-OMe, critical for targeted alpha therapy (TAT) against Alzheimer's amyloid plaques [2]. Similarly, the boronic acid in (3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid permits late-stage functionalization via Suzuki-Miyaura cross-coupling, facilitating structure-activity studies without reconstructing the benzothiazole core.
The strategic fusion of 4-chlorobenzothiazole and boronic acid pharmacophores creates a hybrid architecture with projected activity against cancers exhibiting phosphatase and tensin homolog (PTEN) deficiency—a genomic alteration occurring in >40% of glioblastomas, 66% of uterine cancers, and 17% of prostate cancers [3] [6]. PTEN loss constitutively activates the PI3K/AKT/mTOR pathway while generating an immunosuppressive tumor microenvironment (TME), conferring resistance to conventional therapies [7] [9]. The benzothiazole-boronic acid hybrid approach addresses this multidrug resistance through three synergistic mechanisms:
:PTEN-deficient tumors exhibit hyperactivation of PI3K signaling, creating a dependency known as "oncogene addiction." Boronic acids demonstrate high affinity for PI3K's ATP-binding site due to coordination with catalytic lysine (K833) and valine (V882) residues. Molecular docking studies reveal that benzothiazole-boronic acid hybrids maintain key interactions with PI3Kα despite the absence of PTEN, potentially overcoming resistance mechanisms associated with upstream receptor tyrosine kinase inhibition [6]. The 4-chloro substituent enhances membrane permeability, promoting intracellular accumulation in tumor cells [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: